molecular formula C15H19NO3 B2509239 8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1410110-35-8

8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2509239
CAS No.: 1410110-35-8
M. Wt: 261.321
InChI Key: GCUYQAFBALLZFH-UHFFFAOYSA-N
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Description

8-(2-Methoxybenzoyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to minimize the formation of side products.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of 8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Methoxybenzoyl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of the methoxybenzoyl group. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with enhanced properties.

Properties

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-14-5-3-2-4-13(14)15(18)16-10-6-7-11(16)9-12(17)8-10/h2-5,10-12,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYQAFBALLZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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